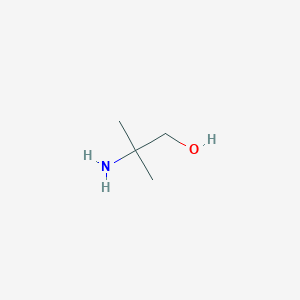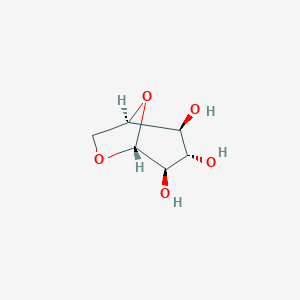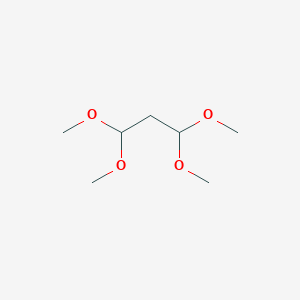
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Overview
Description
3-Deoxy-D-manno-2-octulosonic acid ammonium salt, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO8 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis from D-Lyxose and D-Mannose : The ammonium salt of 3-deoxy-D-manno-2-octulosonic acid (KDO) has been synthesized from D-lyxose and D-mannose using various chemical strategies. This includes a process involving radical C,C-bond formation and cobaloxime-mediated radical alkyl-alkenyl cross-coupling (Giese & Linker, 1992); (Branchaud & Meier, 1988).
Chemical Synthesis and Estimation : Chemical synthesis methods starting from D-mannose have been developed, enabling the quantitative estimation of 3-deoxy-D-manno-octulosonic acid using techniques like the thiobarbituric acid method (Charon et al., 1969).
Structural Analysis : Detailed structural analysis and synthesis methods have been developed for 3-deoxy-D-manno-octulosonic acid, confirming its structure and allowing for its quantitative determination using gas chromatographic methods (Williams & Perry, 1969).
Applications in Biochemistry and Microbiology
Biological Significance in Gram-negative Bacteria : 3-deoxy-D-manno-octulosonic acid (KDO) is a key component in lipopolysaccharides of Gram-negative bacteria, playing a vital role in their biosynthesis and growth. Its presence in bacterial lipopolysaccharides has been well-documented (Unger, 1981).
Analytical Detection in Bacterial Cells : Methods have been developed for detecting 3-deoxy-D-manno-2-octulosonic acid in bacterial cells using gas-liquid chromatography, highlighting its presence in various bacteria like Neisseria elongata (Guerrant & Moss, 1986).
Role in Endotoxins : The role of KDO in endotoxins has been investigated, confirming its essential presence in bacterial lipopolysaccharides and challenging previous assumptions about KDO-deficient endotoxins (Caroff et al., 1987).
Advanced Synthesis Techniques
Large Scale Synthesis and Derivatives : Efficient methods for large-scale synthesis of KDO and its derivatives have been developed, starting from D-mannose and achieving high yields without intermediate purification (Feng et al., 2015).
Novel Synthesis Approaches : Innovative synthesis approaches for KDO and its analogs have been described, utilizing enzymes like fructose-1,6-bisphosphate aldolase to control stereochemistry (Crestia et al., 2001).
Mechanism of Action
Target of Action
The primary target of 2-Keto-3-deoxyoctonate ammonium salt is bacterial lipopolysaccharides . It is a component of these lipopolysaccharides, which are found in all Gram-negative bacteria . These lipopolysaccharides play a crucial role in the structural integrity of the bacteria and in their defense against host immune responses.
Mode of Action
The compound interacts with its targets by being a ketosidic component of the lipopolysaccharides . This interaction potentially disrupts the biosynthesis of bacterial cell-wall components , which could lead to the development of new antibacterial agents.
Biochemical Pathways
The compound is involved in the Kdo biosynthetic pathway toward outer membrane (OM) biogenesis . This pathway is crucial for the development of the bacterial cell wall and its disruption could be a target in antibacterial drug design and development .
Result of Action
The action of 2-Keto-3-deoxyoctonate ammonium salt could potentially disrupt the biosynthesis of bacterial cell-wall components . This disruption could lead to the development of new antibacterial agents .
Biochemical Analysis
Biochemical Properties
2-Keto-3-deoxyoctonate ammonium salt is a sialic acid that is a component of bacterial lipopolysaccharides . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with CMP-KDO synthetase, an enzyme involved in the biosynthesis of bacterial cell-wall components . This interaction is critical for the development of new therapeutic agents targeting bacterial infections . The compound’s role in these biochemical reactions highlights its importance in understanding bacterial physiology and developing new antibiotics.
Cellular Effects
2-Keto-3-deoxyoctonate ammonium salt influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence in bacterial lipopolysaccharides suggests that it plays a role in the structural integrity and function of bacterial cell walls . This interaction can impact the overall physiology of bacterial cells, making it a potential target for antibiotic development .
Molecular Mechanism
The molecular mechanism of 2-Keto-3-deoxyoctonate ammonium salt involves its binding interactions with biomolecules. It acts as an inhibitor of CMP-KDO synthetase, which is crucial for the biosynthesis of bacterial cell-wall components . This inhibition can disrupt the synthesis of lipopolysaccharides, leading to potential antibacterial effects . Additionally, the compound may influence gene expression and enzyme activity, further affecting bacterial physiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Keto-3-deoxyoctonate ammonium salt can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained antibacterial activity .
Dosage Effects in Animal Models
The effects of 2-Keto-3-deoxyoctonate ammonium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial antibacterial effects without significant toxicity . At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound .
Metabolic Pathways
2-Keto-3-deoxyoctonate ammonium salt is involved in metabolic pathways related to bacterial lipopolysaccharide synthesis . It interacts with enzymes such as CMP-KDO synthetase, which plays a critical role in the biosynthesis of bacterial cell-wall components . These interactions can affect metabolic flux and metabolite levels, influencing the overall physiology of bacterial cells .
Transport and Distribution
Within cells and tissues, 2-Keto-3-deoxyoctonate ammonium salt is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation within bacterial cells . Understanding the transport and distribution mechanisms is essential for developing targeted antibacterial therapies .
Subcellular Localization
The subcellular localization of 2-Keto-3-deoxyoctonate ammonium salt is primarily within the bacterial cell wall . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in bacterial physiology .
Properties
IUPAC Name |
azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJBBKGYARWWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553875 | |
| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-70-2 | |
| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)












